molecular formula C14H18N2O3S3 B2883846 3,5-Dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole CAS No. 1705934-80-0

3,5-Dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole

Cat. No.: B2883846
CAS No.: 1705934-80-0
M. Wt: 358.49
InChI Key: ZAFBBKGRGBFJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a thiophene ring and a thiazepane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring . The thiophene and thiazepane rings are then introduced through subsequent reactions, often involving sulfonylation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as copper (I) or ruthenium (II), to facilitate the cycloaddition reactions . Additionally, solvent selection and temperature control are crucial factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3,5-Dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole is unique due to its combination of the isoxazole, thiophene, and thiazepane rings.

Properties

IUPAC Name

3,5-dimethyl-4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S3/c1-10-14(11(2)19-15-10)22(17,18)16-6-5-13(21-9-7-16)12-4-3-8-20-12/h3-4,8,13H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFBBKGRGBFJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.